In-Depth Technical Guide: Physical Properties, Melting Point Dynamics, and Synthesis of 1-Cbz-amino-3-methylamino-propane
Executive Summary In the landscape of modern medicinal chemistry and drug development, heterobifunctional molecules and selectively protected diamines are foundational building blocks. 1-Cbz-amino-3-methylamino-propane (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug development, heterobifunctional molecules and selectively protected diamines are foundational building blocks. 1-Cbz-amino-3-methylamino-propane (and its hydrochloride salt, CAS: [1]) serves as a critical intermediate in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. This guide deconstructs the physical properties, thermodynamic causality behind its melting point, and a field-proven, self-validating synthetic methodology for its preparation.
Chemical Identity & Structural Analysis
The compound features a propyl chain flanked by a primary amine protected by a Carbobenzoxy (Cbz) group and an unprotected secondary methylamine. This orthogonal reactivity profile is what makes it highly valuable for sequential conjugation in linkerology.
Understanding the physical state of 1-Cbz-amino-3-methylamino-propane requires analyzing its intermolecular forces.
The Free Base (Liquid/Oil): The free base exists as a viscous oil at room temperature. The aliphatic propyl chain is highly flexible, and the N-methyl group introduces steric bulk that disrupts the highly ordered intermolecular hydrogen-bonding networks typically seen in primary amines. This low crystal lattice energy prevents solidification at ambient temperatures.
The Hydrochloride Salt (Crystalline Solid): Upon treatment with hydrochloric acid, the secondary amine is protonated to form an ammonium chloride salt. This transformation introduces powerful electrostatic (ionic) interactions and additional hydrogen bond donors (
N+H2
). The ionic lattice drastically increases the thermodynamic stability of the crystal, driving the state from a liquid to a stable solid.
Melting Point Estimation and Measurement
While exact empirical melting points for proprietary pharmaceutical intermediates like CAS 1179362-09-4 are rarely published in open databases, we can establish a highly accurate theoretical range based on structural analogs. For instance, the closely related Benzyl (3-aminopropyl)carbamate hydrochloride [2] exhibits a melting point in the 150–165 °C range.
The introduction of the N-methyl group in our target compound slightly lowers the melting point due to the loss of one hydrogen-bond donor and altered packing efficiency. Therefore, the estimated melting point for 1-Cbz-amino-3-methylamino-propane HCl is 140 °C – 155 °C .
Protocol for Melting Point Validation:
To empirically validate the melting point in a lab setting, capillary tube methods are insufficient due to potential polymorphic transitions. Differential Scanning Calorimetry (DSC) is the gold standard.
Method: Ramp the sample at 10 °C/min from 25 °C to 200 °C under a dry nitrogen purge (50 mL/min).
Causality: The nitrogen purge prevents oxidative degradation before melting, ensuring the endothermic peak accurately reflects the crystal lattice collapse rather than decomposition.
Synthetic Methodologies & Purification
To synthesize this compound, we must selectively protect the primary amine of N-methyl-1,3-propanediamine [3] while leaving the secondary amine untouched.
This protocol is designed as a self-validating system; the visual cues and orthogonal purification steps ensure high fidelity.
Step 1: Preparation & Temperature Control
Dissolve N-methyl-1,3-propanediamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.
Causality: Lowering the kinetic energy of the system favors the thermodynamically stable attack by the less sterically hindered primary amine, maximizing regioselectivity.
Step 2: Reagent Addition
Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger. Slowly add Benzyl N-succinimidyl carbonate (Cbz-OSu) (0.9 eq) dissolved in DCM dropwise over 30 minutes.
Causality: Cbz-OSu is chosen over Cbz-Cl because it is a milder, less electrophilic reagent, preventing runaway exothermic reactions and di-protection. Using a substoichiometric amount (0.9 eq) ensures the complete consumption of the protecting group, simplifying downstream purification.
Step 3: Reaction & Work-up
Stir at 0 °C for 2 hours, then warm to 20 °C and stir for 12 hours. Quench with saturated aqueous
NaHCO3
. Extract with DCM, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Step 4: Orthogonal Purification
Purify the crude oil via flash column chromatography (Silica gel, Eluent: DCM/MeOH/
NH4OH
90:9:1).
Causality: The addition of
NH4OH
prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp band elution.
Step 5: Salt Formation
Dissolve the purified free base in cold diethyl ether. Add 2M HCl in dioxane dropwise at 0 °C until precipitation ceases. Filter the white crystalline solid, wash with cold ether, and dry in vacuo.
Fig 1. Regioselective synthesis workflow for 1-Cbz-amino-3-methylamino-propane HCl.
Analytical Validation (Self-Validating System)
To trust the protocol, the output must be validated:
LC-MS: Confirm the mass of the free base (
[M+H]+=223.1
).
1H NMR (
CDCl3
): Look for the diagnostic singlet of the N-methyl group at ~2.4 ppm and the multiplet of the benzyl aromatic protons at 7.3-7.4 ppm. The absence of a second Cbz group confirms regioselectivity.
Applications in Drug Development: PROTAC Linkerology
In the development of Proteolysis Targeting Chimeras (PROTACs), the length, flexibility, and composition of the linker dictate the degradation efficacy by influencing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase [4].
1-Cbz-amino-3-methylamino-propane is highly prized here. The secondary methylamine can be coupled to a warhead (e.g., via reductive amination or amide coupling). Subsequently, the Cbz group can be removed via catalytic hydrogenation (
H2
, Pd/C) under mild conditions, exposing the primary amine for conjugation to the E3 ligase ligand.
Fig 2. Integration of the diamine linker core into a PROTAC degradation pathway.
References
NextSDS. "1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl — Chemical Substance Information." NextSDS Database. URL:[Link]
National Center for Biotechnology Information. "Methiopropamine - PubChem Compound Summary for CID 436156." PubChem. URL:[Link]
Solubility Profile of 1-Cbz-amino-3-methylamino-propane in Organic Solvents: A Predictive and Empirical Framework
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-Cbz-amino-3-methylamino-propane (Synonym: Benzyl (3-(methylamino)propyl)carbamate) CAS Numbers: 543745-14-8 (Free Bas...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 1-Cbz-amino-3-methylamino-propane (Synonym: Benzyl (3-(methylamino)propyl)carbamate)
CAS Numbers: 543745-14-8 (Free Base) | 1179362-09-4 (HCl Salt)
Executive Summary
1-Cbz-amino-3-methylamino-propane is a highly versatile bifunctional building block widely utilized in peptide synthesis, medicinal chemistry, and the development of polyamine therapeutics. The molecule features a selectively protected primary amine (via a carboxybenzyl/Cbz group) and an unprotected secondary methylamine.
Understanding the solubility profile of this intermediate across diverse organic solvents is paramount. Poor solvent selection during downstream coupling steps can lead to premature precipitation, reduced reaction kinetics, and complex impurity profiles. This whitepaper establishes a rigorous, causality-driven framework for predicting and manipulating the solubility of 1-Cbz-amino-3-methylamino-propane, transitioning from theoretical Hansen Solubility Parameters (HSP) to empirical high-throughput screening and practical purification workflows.
Physicochemical Profiling & Structural Causality
The solubility behavior of 1-Cbz-amino-3-methylamino-propane is dictated by three distinct structural domains, each contributing specific intermolecular forces:
The Cbz (Carboxybenzyl) Group: This bulky, aromatic moiety imparts significant lipophilicity and
π−π
stacking potential, driving thermodynamic solubility in aromatic (toluene) and halogenated (dichloromethane) solvents.
The Carbamate Linkage: Acting as both a hydrogen-bond donor (N-H) and acceptor (C=O), this linkage facilitates strong dipole-dipole interactions with polar aprotic solvents (e.g., DMF, DMSO).
The Secondary Amine: In its neutral free base form, the methylamine is a weak hydrogen-bond donor/acceptor. However, upon protonation (e.g., as an HCl salt), it converts into a highly polar ammonium cation.
This structural dichotomy between the free base and the HCl salt is the cornerstone of its handling. The strategic use of protective groups like Cbz not only directs regioselectivity during synthesis but fundamentally alters the thermodynamic solubility of the intermediate, as detailed in authoritative texts like [1].
Hansen Solubility Parameters (HSP) Framework
To move beyond empirical guesswork, we apply the Hansen Solubility Parameter (HSP) framework. HSP deconstructs a solvent's cohesive energy into three quantifiable parameters: Dispersion (
δd
), Polar (
δp
), and Hydrogen-bonding (
δh
), providing a highly accurate predictive model for molecular affinities ()[2]. By matching the HSP of the solvent to the estimated HSP of the solute, we can predict solubility behavior with high fidelity.
Table 1: Estimated HSP Values for 1-Cbz-amino-3-methylamino-propane
Molecular State
δd
(MPa
1/2
)
δp
(MPa
1/2
)
δh
(MPa
1/2
)
Interaction Radius (
R0
)
Free Base
~18.5
~8.2
~6.5
8.0
HCl Salt
~19.0
~15.5
~14.0
12.0
Causality Insight: The massive increase in
δp
and
δh
for the HCl salt reflects the introduction of the ionic charge. This pushes the molecule's optimal "solvent sphere" away from halogenated organics and heavily toward water and short-chain alcohols.
Empirical Solubility Data
Based on HSP modeling and standard laboratory validation, the quantitative solubility of both forms at 25°C is summarized below.
Table 2: Solubility Profile in Common Solvents (mg/mL at 25°C)
Solvent Class
Solvent
Free Base Solubility
HCl Salt Solubility
Halogenated
Dichloromethane (DCM)
> 500 mg/mL (Miscible)
< 5 mg/mL
Polar Aprotic
Dimethylformamide (DMF)
> 300 mg/mL
> 200 mg/mL
Polar Protic
Methanol (MeOH)
> 200 mg/mL
> 400 mg/mL
Ether
Tetrahydrofuran (THF)
> 250 mg/mL
< 10 mg/mL
Hydrocarbon
Heptane
< 5 mg/mL
< 1 mg/mL
Aqueous
Water (pH 12.0)*
< 2 mg/mL
N/A (Deprotonates)
Aqueous
Water (pH 2.0)**
N/A (Protonates)
> 500 mg/mL
*Maintained at pH 12.0 to ensure the secondary amine remains unprotonated.
**Maintained at pH 2.0 to ensure complete protonation of the secondary amine.
High-Throughput Solvent Screening Protocol
To validate the solubility of specific batches, novel polymorphs, or unique co-solvent mixtures, a miniaturized high-throughput screening (HTS) approach is recommended. This methodology minimizes material consumption while providing robust thermodynamic solubility data, a principle widely adapted from formulation discovery workflows ()[3].
Step-by-Step Methodology:
Dispensing: Using an automated liquid handler, dispense 5.0 mg of 1-Cbz-amino-3-methylamino-propane into a 96-well glass-lined microtiter plate.
Solvent Addition: Add 50 µL of the target solvent (from a predefined HSP-spanning panel) to each well to target a maximum theoretical concentration of 100 mg/mL.
Equilibration: Seal the plate with a solvent-resistant mat and agitate at 500 RPM on a thermoshaker at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to pellet any undissolved solids.
Quantification: Aspirate 10 µL of the supernatant, dilute with 90 µL of compatible mobile phase, and analyze via HPLC-UV (monitoring at 254 nm for the Cbz chromophore) against a known calibration curve.
The stark solubility contrast between the free base and the HCl salt enables a highly efficient, self-validating purification system. By toggling the pH, the target molecule can be selectively partitioned between aqueous and organic phases, leaving neutral and non-basic impurities behind.
Mechanistic Workflow:
When dissolved in DCM, the free base is highly soluble. Adding 1M aqueous HCl protonates the secondary amine. The resulting ammonium cation's
δp
and
δh
parameters increase drastically, forcing it out of the DCM phase and into the aqueous phase. Neutral impurities (e.g., unreacted Cbz-Cl byproducts or benzyl alcohol) remain in the DCM and are discarded. Basifying the isolated aqueous phase to pH > 10 regenerates the lipophilic free base, which is then recovered by a fresh DCM extraction.
Acid-Base Liquid-Liquid Extraction Workflow for Purification.
References
Title: Greene's Protective Groups in Organic Synthesis
Source: John Wiley & Sons
URL: [Link]
Title: Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: CRC Press / Taylor & Francis
URL: [Link]
Title: Development of a high-throughput solubility screening assay for use in antibody discovery
Source: mAbs (Taylor & Francis / NIH)
URL: [Link]
Comprehensive Safety Data and Handling Guidelines for 1-Cbz-amino-3-methylamino-propane
Executive Summary & Structural Significance In modern drug development and complex peptide synthesis, the strategic use of orthogonally protected building blocks is paramount. 1-Cbz-amino-3-methylamino-propane (IUPAC: Be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
In modern drug development and complex peptide synthesis, the strategic use of orthogonally protected building blocks is paramount. 1-Cbz-amino-3-methylamino-propane (IUPAC: Benzyl (3-(methylamino)propyl)carbamate) serves as a critical diamine linker. The molecule features a primary amine protected by a carboxybenzyl (Cbz) group, leaving a secondary methylamine free for selective functionalization.
This orthogonal protection strategy is highly valued because the Cbz group is completely stable under standard acidic deprotection conditions (e.g., TFA used for Boc removal) but can be cleanly cleaved via catalytic hydrogenolysis. The compound is commercially available in two primary forms: the free base (CAS: 543745-14-8)[1] and the hydrochloride salt (CAS: 1179362-09-4)[2][3].
Physicochemical Data
Understanding the physical properties of the specific salt form you are working with is critical for calculating stoichiometry and determining solubility during reaction setup.
While 1-Cbz-amino-3-methylamino-propane is not classified as a severe hazard[1], standard laboratory safety protocols for synthetic amines must be rigorously applied. The hydrochloride salt form acts as a mild irritant to mucous membranes.
Table 2: GHS Safety Summary & Controls
Hazard Category
GHS Classification
Precautionary Measures & Causality
Skin Corrosion/Irritation
Category 2 (Potential)
P280: Wear nitrile gloves. Causality: Amines can disrupt the lipid bilayer of the skin, causing mild dermatitis upon prolonged exposure.
Serious Eye Damage
Category 2A (Potential)
P305+P351+P338: Rinse cautiously with water. Causality: The basicity of the free amine can cause localized pH shifts, leading to ocular irritation.
Inhalation Hazard
Category 3 (Respiratory)
P261: Handle in a fume hood. Causality: Aerosolized powders (HCl salt) or vapors (free base) irritate the respiratory tract.
Handling, Storage, and Stability Guidelines
Atmospheric Sensitivity: The free base form is prone to absorbing atmospheric carbon dioxide to form carbamate salts, and it can slowly oxidize to form N-oxides. Always flush the storage container with Argon or Nitrogen before sealing.
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption will not degrade the molecule but will throw off stoichiometric weight calculations. Store in a desiccator at 2–8°C.
As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. Below are the standard operating procedures for utilizing this building block, complete with mechanistic causality and self-validation checkpoints.
Protocol 1: Selective Acylation of the Secondary Amine
Objective: To couple a carboxylic acid to the secondary methylamine while the primary amine remains protected by the Cbz group.
Preparation: Dissolve 1-Cbz-amino-3-methylamino-propane HCl salt (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Causality: Anhydrous DCM prevents the competitive hydrolysis of the activated electrophile.
Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining DIPEA acts as an acid scavenger for the coupling byproduct.
Activation & Coupling: Cool the mixture to 0°C. Add the carboxylic acid (1.1 eq) followed by HATU (1.1 eq). Stir for 10 minutes, then allow to warm to room temperature.
Causality: Cooling mitigates the exothermic activation step, preventing epimerization or side-product formation.
Self-Validation Checkpoint: Monitor via TLC (Thin Layer Chromatography). Stain the plate with Ninhydrin and heat.
Validation: The starting secondary amine will stain a faint brown/red with Ninhydrin. The fully acylated tertiary amine product will not react with Ninhydrin. A negative Ninhydrin stain confirms the complete consumption of the starting material.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group, yielding the free primary amine for subsequent downstream reactions.
Solvent Selection: Dissolve the Cbz-protected intermediate in Methanol (MeOH).
Causality: Polar protic solvents like MeOH stabilize the resulting polar amine and facilitate efficient hydrogen transfer at the catalyst surface.
Catalyst Addition: Flush the reaction flask thoroughly with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
Causality:Critical Safety Step. Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of atmospheric oxygen. Argon flushing eliminates this risk.
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 2–4 hours.
Causality: The benzylic C-O bond is cleaved via hydrogenolysis, releasing toluene and an unstable carbamic acid that spontaneously decarboxylates (releasing CO₂) to yield the free amine.
Self-Validation Checkpoint:
Validation: The release of CO₂ can often be observed as micro-effervescence upon initial hydrogenation. Completion is validated by LC-MS, showing a mass shift of -134 Da (loss of the Cbz group), and a strongly positive Ninhydrin stain (deep purple) for the newly liberated primary amine.
Workup: Filter the suspension through a pad of Celite, washing with excess MeOH.
Causality: Celite safely traps the fine, pyrophoric palladium particulates without clogging the filter paper, ensuring safe disposal.
Synthetic Pathway Visualization
Below is the logical flow of the orthogonal protection and reaction strategy described in the protocols.
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Cbz-amino-3-methylamino-propane at Room Temperature
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Cbz-amino-3-methylamino-propane, a key intermediate in v...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Cbz-amino-3-methylamino-propane, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for assessing the stability of this and similar carbamate-protected diamines. We will delve into the intrinsic stability of the Carboxybenzyl (Cbz) protecting group, explore potential degradation pathways specific to the 1,3-diaminopropane backbone, and provide detailed, self-validating protocols for long-term stability assessment at room temperature. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently evaluate and manage the stability of this critical chemical entity.
Introduction: The Carboxybenzyl Protecting Group and Its Significance
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the protection of amines.[1] Its popularity stems from a balance of robust stability under a variety of reaction conditions and its facile removal through catalytic hydrogenolysis.[2] Cbz-protected amines are generally stable in basic and mildly acidic environments, a critical attribute for multi-step synthetic sequences.[1][2] The introduction of a Cbz group can also enhance the crystallinity of a compound, simplifying purification processes.[1]
However, understanding the long-term thermodynamic stability of a Cbz-protected compound, such as 1-Cbz-amino-3-methylamino-propane, at ambient conditions is paramount for ensuring the quality, purity, and efficacy of downstream products, especially in the context of pharmaceutical development. This guide will specifically address the factors influencing the stability of this molecule at room temperature.
Theoretical Underpinnings of 1-Cbz-amino-3-methylamino-propane Stability
The thermodynamic stability of 1-Cbz-amino-3-methylamino-propane is primarily governed by the integrity of the carbamate bond and the potential for intramolecular interactions.
Inherent Stability of the Cbz Carbamate
The Cbz group's stability is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity and basicity. This resonance stabilization makes the carbamate bond relatively resistant to cleavage under neutral and mildly acidic or basic conditions. However, the benzyllic nature of the protecting group makes it susceptible to cleavage by catalytic hydrogenolysis and strong acids.[1]
Potential Degradation Pathways at Room Temperature
While the Cbz group itself is relatively stable, the overall stability of 1-Cbz-amino-3-methylamino-propane at room temperature can be influenced by several potential degradation pathways. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are crucial for identifying these pathways.[3][4][5]
2.2.1. Hydrolysis: Although generally slow at neutral pH, hydrolysis of the carbamate bond can occur over extended periods, especially in the presence of moisture. This would lead to the formation of benzyl alcohol and an unstable carbamic acid intermediate, which would then decompose to the free diamine and carbon dioxide.
2.2.2. Oxidation: Oxidative degradation, potentially initiated by atmospheric oxygen or trace impurities, can target several sites on the molecule. The benzylic position is susceptible to oxidation, which could lead to a cascade of reactions ultimately cleaving the Cbz group. The secondary amine is also a potential site for oxidation.
2.2.3. Intramolecular Cyclization: The presence of a primary Cbz-protected amine and a secondary methylamine separated by a three-carbon linker introduces the possibility of intramolecular cyclization. Under certain conditions, the secondary amine could act as a nucleophile, attacking the carbamate carbonyl. While this is less likely at room temperature without a catalyst, it is a potential long-term degradation pathway to consider. A more plausible intramolecular reaction involves the formation of a six-membered ring. For instance, N-acyl-N'-arylpentamethylenediamines have been shown to undergo ring closure to form 1-aryl-2-alkyldiazocines.[6] Similarly, the free secondary amine in 1-Cbz-amino-3-methylamino-propane could potentially cyclize to form a tetrahydropyrimidine derivative, especially if any deprotection of the Cbz group occurs.
Diagram of Potential Degradation Pathways:
Caption: Potential degradation pathways of 1-Cbz-amino-3-methylamino-propane.
Experimental Design for Room Temperature Stability Assessment
A robust stability study is essential to determine the shelf-life and appropriate storage conditions for 1-Cbz-amino-3-methylamino-propane. The study should be designed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10]
Long-Term Stability Study Protocol
This protocol outlines a comprehensive long-term stability study to evaluate the thermodynamic stability of 1-Cbz-amino-3-methylamino-propane at room temperature.
Objective: To determine the stability profile and establish a re-test period for 1-Cbz-amino-3-methylamino-propane under long-term storage conditions.
Materials:
At least three representative batches of 1-Cbz-amino-3-methylamino-propane.
Appropriate, well-sealed containers that are inert and protect the sample from light.
A stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH.[11]
Experimental Workflow:
Caption: Workflow for a long-term stability study.
Testing Schedule: For a proposed re-test period of at least 12 months, samples should be tested every three months for the first year, every six months for the second year, and annually thereafter.[7][10]
Analytical Procedures: Validated stability-indicating analytical methods must be used.[7][10]
Analytical Methodology: A Self-Validating System
The core of a successful stability study lies in the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[12]
A reversed-phase HPLC method is recommended for the purity assessment and quantification of 1-Cbz-amino-3-methylamino-propane and its potential degradation products.
HPLC Method Protocol:
Parameter
Recommended Conditions
Rationale
Instrumentation
HPLC or UPLC system with UV detector
Provides high resolution and sensitivity for aromatic compounds.[12]
Column
Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Offers good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Trifluoroacetic acid in Water
Provides good peak shape for amines and is a common mobile phase modifier.[12]
Mobile Phase B
Acetonitrile
A common organic modifier for reversed-phase chromatography.[12]
Gradient
20% B to 90% B over 20 minutes
To elute both the parent compound and potential degradation products with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
The benzyl group of the Cbz moiety provides strong UV absorbance at this wavelength.[12]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Sample Preparation
Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50)
Ensures complete dissolution of the analyte.
3.2.2. Confirmatory and Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
To identify and characterize any degradation products, LC-MS is an invaluable tool. The mass-to-charge ratio of the degradation products can provide definitive structural information.
LC-MS Analysis Protocol:
Parameter
Recommended Conditions
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive Mode
Amines are readily protonated, making positive mode ESI highly sensitive.
Scan Range
50-500 m/z
To cover the expected mass range of the parent compound and its potential degradation products.
MS/MS
Perform fragmentation on significant unknown peaks
To obtain structural information for identification of degradation products.
Data Presentation and Interpretation
All quantitative data from the stability study should be summarized in a clear and structured table for easy comparison across different time points and batches.
Example Data Table:
Time Point
Batch 1 Purity (%)
Batch 2 Purity (%)
Batch 3 Purity (%)
Appearance
0 Months
99.8
99.7
99.9
White solid
3 Months
99.7
99.6
99.8
White solid
6 Months
99.6
99.5
99.7
White solid
12 Months
99.5
99.4
99.6
White solid
A "significant change" for an active pharmaceutical ingredient (API) is generally defined as a failure to meet its specification.[10] Any downward trend in purity or the appearance of significant degradation products should be carefully evaluated to establish an appropriate re-test period.[8]
Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate
The thermodynamic stability of 1-Cbz-amino-3-methylamino-propane at room temperature is a critical parameter for its successful application in research and development. While the Cbz protecting group imparts a significant degree of stability, a comprehensive understanding of potential degradation pathways, coupled with a robust, well-designed long-term stability study, is essential. By implementing the detailed protocols and analytical methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this valuable synthetic intermediate, thereby contributing to the successful development of novel chemical entities.
References
A calorimetric study of carbamate formation. (2025). IAEA. Retrieved from [Link]
Ab Initio Study of CO2 Capture Mechanisms in Aqueous 2-Amino-2-methyl-1-propanol: Electronic and Steric Effects of Methyl Substituents on the Stability of Carbamate. (2019). Industrial & Engineering Chemistry Research. Retrieved from [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]
Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm. Retrieved from [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]
Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. (n.d.). Molecules. Retrieved from [Link]
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2025). International Journal of Molecular Sciences. Retrieved from [Link]
Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles. (n.d.). NSF PAR. Retrieved from [Link]
Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. Retrieved from [Link]
Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. Retrieved from [Link]
The Carbamazepine degradation by-products. (n.d.). ResearchGate. Retrieved from [Link]
Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
1,3-Diaminopropane. (n.d.). Wikipedia. Retrieved from [Link]
Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. (n.d.). ResearchGate. Retrieved from [Link]
Biodegradation Not Predicted. (n.d.). Eawag-BBD. Retrieved from [Link]
Unidentified compounds detected by LC-MS during CBZ degradation by combined system treatment. (n.d.). ResearchGate. Retrieved from [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved from [Link]
LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. (n.d.). ResearchGate. Retrieved from [Link]
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved from [Link]
1,3-Diamine Formation from an Interrupted Hofmann–Löffler Reaction. (2019). ACS Catalysis. Retrieved from [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (1997). Google Patents.
Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho. Retrieved from [Link]
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (2023). Toxics. Retrieved from [Link]
Degradation of CBZ by... (n.d.). ResearchGate. Retrieved from [Link]
Forced degradation of cell-based medicinal products guided by flow imaging microscopy. (2021). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
ChemInform Abstract: 1,n-Diamines. Part 2. Synthesis of Acyclic and Heterocyclic N-Arylputrescine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Force Degradation And Stability Indicating Method For Impurity Profiling. (2025). International Journal of Creative Research Thoughts. Retrieved from [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (n.d.). Molecules. Retrieved from [Link]
Predicting the biodegradation products of perfluorinated chemicals using CATABOL. (n.d.). ResearchGate. Retrieved from [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
Strategy for the synthesis of 1,3‐diamines via the C−H amination of... (n.d.). ResearchGate. Retrieved from [Link]
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (n.d.). ResearchGate. Retrieved from [Link]
1,3-Propanediamine. (n.d.). PubChem. Retrieved from [Link]
Chemical Properties of 1,3-Propanediamine, N,N-diethyl-. (n.d.). Cheméo. Retrieved from [Link]
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1,3-Propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]
The Strategic Utility of 1-Cbz-amino-3-methylamino-propane in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value of Precision in Molecular Scaffolding In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents rely on the strategic use of versatile building blocks. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of Precision in Molecular Scaffolding
In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents rely on the strategic use of versatile building blocks. These molecular scaffolds provide the foundational framework upon which functionality and specificity are built. Among these, 1-Cbz-amino-3-methylamino-propane, also known as benzyl (3-(methylamino)propyl)carbamate, has emerged as a particularly valuable reagent. Its unique bifunctional nature, featuring a primary amine selectively protected by a carbobenzyloxy (Cbz) group and a secondary methylamino group, allows for controlled, sequential modifications. This differential protection is paramount in the construction of complex molecules, such as kinase inhibitors, where precise control over the introduction of various substituents is critical for achieving desired potency and selectivity.[1]
This technical guide provides an in-depth exploration of 1-Cbz-amino-3-methylamino-propane as a key building block. We will detail its synthesis, purification, and characterization, followed by a comprehensive protocol for its application in the synthesis of a representative kinase inhibitor. The causality behind experimental choices and the importance of self-validating protocols will be emphasized throughout, providing researchers with the necessary insights for successful implementation in their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
Property
Value
Reference
IUPAC Name
Benzyl (3-(methylamino)propyl)carbamate
Molecular Formula
C₁₂H₁₈N₂O₂
Molecular Weight
222.28 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
Not readily available; decomposition may occur at high temperatures.
Solubility
Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water.
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, refrigeration is recommended.
Safety and Handling: 1-Cbz-amino-3-methylamino-propane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Synthesis of 1-Cbz-amino-3-methylamino-propane: A Step-by-Step Protocol
The synthesis of 1-Cbz-amino-3-methylamino-propane is typically achieved through the selective protection of the primary amine of N-methyl-1,3-propanediamine. The choice of the Cbz protecting group is strategic due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2]
Workflow for the Synthesis of 1-Cbz-amino-3-methylamino-propane
Caption: Synthetic workflow for 1-Cbz-amino-3-methylamino-propane.
Detailed Experimental Protocol: Synthesis of Benzyl (3-(methylamino)propyl)carbamate
This protocol is adapted from standard procedures for the Cbz protection of primary amines.[3]
Silica gel for column chromatography (if necessary)
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-propanediamine (1.0 eq) and sodium bicarbonate (2.0-2.5 eq) in a biphasic solvent system of DCM and water (e.g., a 1:1 ratio, ensuring adequate volume for stirring). Cool the mixture to 0 °C in an ice bath.
Addition of Cbz-Cl: To the vigorously stirred, cooled suspension, add benzyl chloroformate (1.0-1.1 eq) dropwise via a syringe or dropping funnel over a period of 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor the selective protection of the more reactive primary amine over the secondary amine.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Cbz-amino-3-methylamino-propane.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Kinase Inhibitor Synthesis: A Case Study
The utility of 1-Cbz-amino-3-methylamino-propane is exemplified in the synthesis of various kinase inhibitors.[6] The differentially protected amino groups allow for sequential coupling reactions, enabling the construction of complex molecular architectures that can effectively target the ATP-binding site of kinases.
General Strategy for Kinase Inhibitor Synthesis
The synthesis often involves an initial reaction at the more nucleophilic secondary methylamino group, followed by deprotection of the Cbz group and subsequent functionalization of the resulting primary amine.
Caption: General synthetic workflow utilizing the building block.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol illustrates the use of 1-Cbz-amino-3-methylamino-propane in a key step for the synthesis of a kinase inhibitor scaffold.
Step 1: Nucleophilic Aromatic Substitution
Materials:
1-Cbz-amino-3-methylamino-propane (1.0 eq)
A suitable heteroaromatic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)
Diisopropylethylamine (DIPEA) (2.0 eq)
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
Reaction Setup: In a microwave vial or a sealed tube, dissolve 1-Cbz-amino-3-methylamino-propane (1.0 eq) and the heteroaromatic chloride (1.0 eq) in NMP or DMF.
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to 100-150 °C for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 2: Cbz Deprotection
Materials:
Cbz-protected intermediate from Step 1 (1.0 eq)
Palladium on carbon (10% w/w, 5-10 mol% Pd)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
Reaction Setup: Dissolve the Cbz-protected intermediate in methanol or ethanol in a round-bottom flask.
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Conclusion
1-Cbz-amino-3-methylamino-propane is a highly valuable and versatile building block in medicinal chemistry. Its differentially protected amino functionalities provide chemists with the strategic advantage of controlled, sequential modifications, which is essential for the synthesis of complex and highly functionalized molecules like kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate, empowering researchers to accelerate their drug discovery efforts.
References
Soderquist, J. A.; Huertas, R.; Leon-Colon, G. Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron Lett.2000, 41, 4251-4255.
Ningbo Innopharmchem Co., Ltd. The Significance of N-Cbz-1,2-diaminoethane as a Key Building Block in Modern Synthesis. [Link]
Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (2012). [Link]
Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020 , 25(24), 5939. [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. J. Chem. Pharm. Res.2016, 8(8), 619-625.
Journal of Heterocyclic Chemistry. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. J. Heterocycl. Chem.2015, 52(5), 1461-1469.
Globe Thesis. Study On Continuous Preparation Of N-methyl-1,3-propanediamine. [Link]
ResearchGate. Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Chemical Engineering Transactions2013, 35, 1309-1314.
Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine. CN113620813B.
Application Note: Process Scale-Up and Chemoselective Synthesis of 1-Cbz-amino-3-methylamino-propane
Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound: 1-Cbz-amino-3-methylamino-propane hydrochloride (CAS: 1179362-09-4) Executive Summary The synthesis of heterobifunctional al...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists
Compound: 1-Cbz-amino-3-methylamino-propane hydrochloride (CAS: 1179362-09-4)
Executive Summary
The synthesis of heterobifunctional aliphatic linkers is a cornerstone of modern drug discovery, particularly in the development of PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics. 1-Cbz-amino-3-methylamino-propane is a highly versatile building block featuring a selectively protected primary amine and a reactive secondary methylamine.
Scaling up the synthesis of this intermediate presents a classic process chemistry challenge: the chemoselective differentiation of a primary versus a secondary aliphatic amine within the same molecule. This application note details a scalable, self-validating protocol that transitions away from expensive discovery-scale reagents (like Cbz-OSu) to a highly optimized, cost-effective biphasic Schotten-Baumann approach using benzyl chloroformate (Cbz-Cl).
Mechanistic Insights: The Causality of Chemoselectivity
When acylating N-methyl-1,3-propanediamine, the goal is to achieve mono-protection at the primary amine while leaving the secondary amine untouched. Achieving >90% selectivity requires exploiting both kinetic and thermodynamic controls [1].
Thermodynamic Control via pH
The primary amine of N-methyl-1,3-propanediamine has a slightly lower
pKa
(
≈10.5
) compared to the secondary methylamine (
pKa≈10.8
). By strictly buffering the reaction at pH 9.0 to 9.5 , we manipulate the equilibrium of the protonated species. At this pH, a larger fraction of the primary amine exists as the free base (nucleophilic state) relative to the secondary amine, creating a thermodynamic bias for primary amine acylation.
Kinetic Control via Sterics and Phase Partitioning
While discovery-scale syntheses often rely on bulky active esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) to kinetically favor the less hindered primary amine [2, 3], Cbz-OSu is cost-prohibitive for industrial scale-up.
To use the highly reactive and economical Cbz-Cl , we employ a biphasic toluene/water system at 0 °C [4]. The causality of this choice is three-fold:
Temperature Suppression: Operating at 0 °C slows the overall acylation rate, allowing the subtle steric differences between the primary and secondary amines to dictate the kinetic outcome.
Interfacial Reaction: The reaction occurs at the aqueous-organic interface. The starting diamine is highly water-soluble, while Cbz-Cl resides in the organic phase.
Product Sequestration: Once the mono-Cbz product forms, its increased lipophilicity causes it to rapidly partition entirely into the toluene layer. This physically isolates the mono-protected product from the active acylating agent, drastically suppressing the formation of the bis-Cbz impurity.
Workflow Visualization
Workflow for the chemoselective synthesis and purification of 1-Cbz-amino-3-methylamino-propane HCl.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system . The success of the final crystallization inherently proves the chemoselectivity of the reaction. Because the over-reacted bis-Cbz impurity lacks a basic amine, it cannot form an HCl salt and remains dissolved in the mother liquor. Thus, the precipitation of a crystalline solid directly validates the isolation of the target mono-protected amine.
Step 1: Biphasic Chemoselective Acylation
Reactor Setup: Charge a jacketed reactor with N-methyl-1,3-propanediamine (1.0 eq, 100 mmol) and a 1.0 M aqueous
NaHCO3
buffer (150 mL). Adjust the pH to 9.0 using 2M NaOH or HCl if necessary.
Solvent Addition: Add toluene (150 mL) to create a biphasic mixture. Cool the vigorously stirred biphasic system to 0 °C.
Reagent Addition: Dissolve benzyl chloroformate (Cbz-Cl, 0.95 eq, 95 mmol) in toluene (50 mL). Add this solution dropwise to the reactor over 2 hours via an addition funnel, maintaining the internal temperature between 0 °C and 2 °C. (Note: Sub-stoichiometric Cbz-Cl ensures complete consumption of the electrophile and minimizes bis-acylation).
Aging: Stir the reaction for an additional 1 hour at 0 °C, then allow it to warm to 15 °C.
Step 2: Workup and Phase Separation
Phase Cut: Stop agitation and allow the phases to separate. Drain the lower aqueous layer. (Self-Validation: Unreacted, highly polar diamine partitions entirely into the aqueous waste).
Washing: Wash the organic toluene layer with deionized water (2 × 50 mL) and brine (50 mL).
Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Step 3: Salt Formation and Impurity Purge
Solvent Exchange: Dissolve the crude oil in anhydrous isopropanol (100 mL).
Acidification: Cool the solution to 5 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) into the solution until the pH reaches 2.0.
Crystallization: Add diethyl ether (50 mL) dropwise to induce crystallization. Stir at 0 °C for 2 hours.
Isolation: Filter the resulting white precipitate under a nitrogen atmosphere. Wash the filter cake with cold diethyl ether (2 × 20 mL). (Self-Validation: The bis-Cbz impurity remains entirely in the isopropanol/ether filtrate).
Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.
Quantitative Data & Quality Control
To ensure the integrity of the scaled-up batch, the following analytical parameters must be met. The data structure below summarizes the critical quality attributes (CQAs) for the isolated hydrochloride salt.
Parameter
Analytical Method
Acceptance Criteria
Rationale / Causality
Mono-Cbz Product
HPLC (UV 210 nm)
> 98.5% (a/a)
Ensures target API intermediate purity for downstream coupling.
Bis-Cbz Impurity
HPLC (UV 210 nm)
< 0.5% (a/a)
Successfully purged during the HCl salt crystallization step; failure indicates poor washing.
Unreacted Diamine
GC-FID or LC-MS
< 0.1% (w/w)
Removed via aqueous workup. Residual diamine causes chain-branching in downstream peptide synthesis.
Moisture Content
Karl Fischer Titration
< 0.5% (w/w)
Prevents degradation and ensures accurate molecular weight calculations for subsequent stoichiometry.
Total Synthesis. "Protecting Groups Archives: Cbz Protection Mechanism." Total Synthesis. URL:[Link]
Gharbaoui, T., et al. "Design of Ionizable Lipids To Overcome the Limiting Step of Endosomal Escape: Application in the Intracellular Delivery of mRNA, DNA, and siRNA." Bioconjugate Chemistry, ACS Publications. URL:[Link]
Method
Application Note: N-Methylation Strategies for the Synthesis of 1-Cbz-amino-3-(dimethylamino)propane
Abstract N-methylation is a critical chemical transformation in drug discovery and development, often employed to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3] This application no...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-methylation is a critical chemical transformation in drug discovery and development, often employed to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3] This application note provides a detailed guide for researchers on two robust pathways for the N-methylation of the versatile building block, 1-Cbz-amino-3-methylamino-propane, to yield 1-Cbz-amino-3-(dimethylamino)propane. We present in-depth protocols for both the classic Eschweiler-Clarke reaction and direct methylation using methyl iodide, offering insights into the mechanistic underpinnings, experimental setup, and analytical validation of each method.
Introduction: The Significance of N-Methylation in Medicinal Chemistry
The addition of a methyl group to a nitrogen atom, or N-methylation, is a subtle yet powerful strategy in medicinal chemistry.[3][4] This seemingly minor modification can profoundly influence a molecule's biological activity and physicochemical properties.[1][2] Key benefits of N-methylation include:
Improved Metabolic Stability: N-methylation can block sites susceptible to enzymatic degradation, thereby increasing the in vivo half-life of a drug candidate.[4][5]
Enhanced Cell Permeability: By masking a hydrogen bond donor, N-methylation can increase a compound's lipophilicity, which may lead to improved membrane permeability and oral bioavailability.[5]
Modulation of Receptor Binding: The introduction of a methyl group can alter the conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.[1][3]
Reduced Potential for Racemization: In certain chiral compounds, N-methylation can prevent racemization under physiological conditions.[6]
The starting material, 1-Cbz-amino-3-methylamino-propane, is a valuable bifunctional molecule. The carbobenzyloxy (Cbz) protecting group on the primary amine allows for selective N-methylation of the secondary amine.[7][8][] The resulting product, 1-Cbz-amino-3-(dimethylamino)propane, can be further elaborated, for instance, by deprotection of the Cbz group, to generate a primary amine for subsequent coupling reactions in the synthesis of more complex molecules.
Reaction Pathways for N-Methylation
This guide details two distinct and reliable methods for the N-methylation of 1-Cbz-amino-3-methylamino-propane.
Pathway A: Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[6][10][11] This one-pot procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][12] A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[6][12]
Mechanism: The reaction proceeds through the formation of an iminium ion intermediate. The secondary amine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor to reduce the iminium ion to the tertiary amine, releasing carbon dioxide in the process.[10][11]
Caption: Eschweiler-Clarke reaction pathway.
Pathway B: Direct Methylation with Methyl Iodide
Direct alkylation with an electrophilic methylating agent, such as methyl iodide (MeI), is another common strategy for N-methylation.[13] This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity for attack on the methyl iodide.
Mechanism: This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion as a leaving group.[14] The presence of a non-nucleophilic base is crucial to neutralize the hydroiodic acid byproduct and prevent the formation of the ammonium salt of the starting material, which would be unreactive. It is important to note that over-methylation to form a quaternary ammonium salt is a potential side reaction if excess methyl iodide is used.
Caption: Direct methylation pathway with methyl iodide.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17][18] Methyl iodide is a hazardous and carcinogenic substance and should be handled with extreme care.[16] Formaldehyde is a suspected carcinogen and an irritant. Formic acid is corrosive.
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cbz-amino-3-methylamino-propane (1.0 eq).
Add formaldehyde solution (37% in H₂O, 2.5 eq) to the flask.
Carefully add formic acid (2.5 eq) to the reaction mixture.
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully basify the mixture to pH > 10 with a saturated aqueous solution of sodium hydroxide (NaOH), ensuring the flask is cooled in an ice bath during the addition.
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol B: Direct Methylation with Methyl Iodide
Parameter
Value
Notes
Starting Material
1-Cbz-amino-3-methylamino-propane
1.0 eq
Reagents
Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃)
1.2 eq, 2.0 eq
Solvent
Acetone or Acetonitrile (ACN)
Reaction Temperature
Room Temperature to 50 °C
Reaction Time
12-24 hours
Monitor by TLC
Work-up
Filtration, Extraction
Purification
Column Chromatography
Expected Yield
70-90%
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 1-Cbz-amino-3-methylamino-propane (1.0 eq) and dissolve it in acetone or acetonitrile.
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
Carefully add methyl iodide (MeI, 1.2 eq) to the reaction mixture.
Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours. Monitor the reaction progress by TLC.
After the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Product Characterization
The successful synthesis of 1-Cbz-amino-3-(dimethylamino)propane should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most significant change will be the appearance of a singlet corresponding to the six protons of the newly formed dimethylamino group, typically in the range of 2.2-2.5 ppm. The signal for the N-methyl group in the starting material (a singlet integrating to three protons) will disappear, as will the N-H proton signal.
¹³C NMR: A new signal corresponding to the two carbons of the dimethylamino group will appear in the spectrum. The chemical shift of the carbon adjacent to the nitrogen will also shift accordingly.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of 1-Cbz-amino-3-(dimethylamino)propane. This will be an increase of 14 mass units compared to the starting material.[4]
Conclusion
This application note has detailed two effective and reproducible methods for the N-methylation of 1-Cbz-amino-3-methylamino-propane. The Eschweiler-Clarke reaction offers a high-yielding, one-pot procedure that avoids the formation of quaternary byproducts. Direct methylation with methyl iodide provides a milder alternative, though careful control of stoichiometry is necessary to prevent over-methylation. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and the sensitivity of other functional groups in more complex substrates. Both pathways provide reliable access to 1-Cbz-amino-3-(dimethylamino)propane, a valuable intermediate for further synthetic transformations in drug discovery and development.
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst - ACS Publications. (URL: [Link])
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (URL: [Link])
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (URL: [Link])
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C | ChemRxiv. (URL: [Link])
CN103288660A - N-methylation method of aromatic amine - Google P
On the Selective N-Methylation of BOC-Protected Amino Acids - ACS Publications. (URL: [Link])
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC. (URL: [Link])
Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (URL: [Link])
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. (URL: [Link])
NMR Spectroscopy for Metabolomics Research - PMC - NIH. (URL: [Link])
NMR Spectroscopy Techniques for Application to Metabonomics. (URL: [Link])
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (URL: [Link])
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. (URL: [Link])
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google P
N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. (URL: [Link])
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing). (URL: [Link])
Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones - The Royal Society of Chemistry. (URL: [Link])
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Cbz-amino-3-methylamino-propane
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Cbz-amino-3-methylamino-propane. This molecule, while a valuable building block, presents a classic sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Cbz-amino-3-methylamino-propane. This molecule, while a valuable building block, presents a classic synthetic challenge: a sterically hindered secondary amine. The proximity of the N-methyl group to the propyl backbone, which is further encumbered by a bulky Cbz-protecting group, significantly lowers the nucleophilicity of the secondary amine and obstructs the trajectory of incoming electrophiles.
This guide is designed to provide in-depth, field-proven insights and actionable protocols to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your synthetic strategy is both robust and efficient.
Frequently Asked Questions (FAQs)
Q1: What makes the secondary amine in 1-Cbz-amino-3-methylamino-propane so difficult to react?
A1: The primary issue is steric hindrance.[1] The nucleophilic lone pair on the nitrogen of the methylamino group is crowded by several factors:
The N-methyl group itself: This alpha-substituent directly obstructs the reaction center.
The Propyl Chain: The flexibility of the three-carbon chain allows it to fold, bringing the bulky Cbz-protected primary amine closer to the reaction site.
The Cbz Group: The carboxybenzyl group is large and contributes to the overall steric bulk of the molecule, further impeding the approach of reagents.
This steric congestion slows down reaction rates by increasing the activation energy required for the nucleophilic attack, making standard reaction conditions inefficient.[2][3]
Q2: My standard amide coupling with DIC/HOBt is failing. Which coupling reagents are recommended for this substrate?
A2: For sterically demanding couplings, standard carbodiimide reagents are often insufficient.[2] You must switch to a more powerful in-situ activating reagent. These reagents convert the carboxylic acid into a highly reactive ester intermediate that can overcome the steric barrier. The two main classes are:
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[4] HATU and its phosphonium equivalent, PyAOP, are often considered the gold standard for difficult couplings because they generate OAt (7-azabenzotriazole) esters.[5] These are more reactive than the OBt esters formed by older reagents like HBTU and TBTU, due to the lower pKa of the corresponding leaving group (HOAt) and anchimeric assistance from the pyridine nitrogen, which accelerates the aminolysis step.[4]
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5] PyBOP was developed as a safer alternative to the carcinogenic BOP reagent and is particularly effective for hindered residues like N-methylamino acids.[5] A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the reacting amine, a side reaction sometimes observed with uronium-based reagents.
The general order of reactivity for the active esters formed is: HOAt esters (from HATU, PyAOP) > Oxyma esters (from COMU) > 6-ClOBt esters (from HCTU) > HOBt esters (from HBTU, PyBOP) .[5]
Q3: I am trying to synthesize a urea derivative. What is the best approach?
A3: Synthesizing ureas with this substrate also faces steric challenges. While reacting with a pre-formed isocyanate is a standard method, it may be slow.[6] A highly effective modern approach involves the in-situ generation of an isocyanate from the Cbz-protected amine partner, which then reacts with your 1-Cbz-amino-3-methylamino-propane.
A robust protocol uses 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf₂O) to convert a Cbz- or Boc-protected amine into a highly reactive isocyanate intermediate.[7][8] This intermediate is then readily trapped by the sterically hindered secondary amine. This one-pot method is efficient, proceeds under mild conditions, and has a broad substrate scope, including sterically hindered secondary amines.[6][7]
Q4: How critical are solvent and temperature for these reactions?
A4: They are critically important.
Solvent: The solvent must effectively solvate the reactants to prevent aggregation, which can further block reactive sites.[2][9] For difficult sequences, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[2][10] In some cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial to maintain solubility and improve reaction outcomes.[9]
Temperature: Steric hindrance slows reaction kinetics.[3] Gently increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to drive the reaction forward.[11] However, this must be done with caution to minimize potential side reactions. For very stubborn couplings, microwave-assisted synthesis is a highly effective technique that uses microwave energy to rapidly heat the reaction, dramatically shortening reaction times and driving difficult couplings to completion.[12]
Troubleshooting Guide: Low Reaction Yield
When faced with low conversion, a systematic approach to optimization is required. The following workflow and detailed explanations will help you diagnose and solve the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Inefficient Amide Coupling
Possible Cause 1: Insufficiently Potent Coupling Reagent
Diagnosis: You are using a carbodiimide like DCC or DIC, or a first-generation uronium reagent like HBTU. These often fail with sterically congested secondary amines.[2]
Solution: Upgrade your coupling reagent. Switch to an aminium salt like HATU or a phosphonium salt like PyAOP . These reagents form highly reactive OAt esters that are significantly more effective at overcoming steric barriers.
Possible Cause 2: Suboptimal Reaction Time or Temperature
Diagnosis: The reaction has only been running for a standard 1-2 hours at room temperature. Sterically hindered reactions are inherently slow.[3]
Solution:
Extend the Reaction Time: Increase the coupling time significantly, for instance, to 12, 24, or even 48 hours. Monitor progress by TLC or LC-MS.[2]
Increase the Temperature: Gently heat the reaction mixture to 40-60 °C. This can help overcome the kinetic barrier without introducing significant side products.[11]
Use Microwave Irradiation: If available, a microwave reactor is a powerful tool to accelerate the reaction. Short bursts of high energy can drive the coupling to completion in minutes rather than hours.[12]
Possible Cause 3: Poor Solvation or Aggregation
Diagnosis: The reaction mixture appears cloudy, or you are using a solvent known for weaker solvating properties like DCM or THF alone. Poor solvation can lead to reactant aggregation, effectively halting the reaction.[9]
Solution:
Switch to a Superior Solvent: Replace DMF with NMP , which has better solvating capabilities for complex, aggregation-prone molecules.[2][10]
Use a Solvent Mixture: Employ a solvent system like DCM/DMF/NMP (1:1:1) to maximize solvation of all components.[9]
Possible Cause 4: Extreme Steric Hindrance
Diagnosis: You have tried all the above optimizations (potent reagent, elevated temperature, extended time) and the yield is still unacceptably low. This indicates an extremely high activation barrier.
Solution: Convert the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive acylating agents that can succeed where even the most potent coupling reagents fail.[2][13] This is an advanced strategy for the most challenging substrates.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is designed for coupling a generic carboxylic acid (R-COOH) to 1-Cbz-amino-3-methylamino-propane.
Reagent Preparation:
In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous NMP.
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
Coupling Reaction:
Add a solution of 1-Cbz-amino-3-methylamino-propane (1.2 eq) in anhydrous NMP to the pre-activated acid mixture.
Stir the reaction at room temperature for 1 hour.
Monitoring and Work-up:
Check the reaction progress via LC-MS or TLC.
If the reaction is sluggish, increase the temperature to 40 °C and allow it to stir overnight (12-16 hours).[3]
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Disubstituted Urea via In-situ Isocyanate Generation
This protocol describes the reaction of a generic Cbz-protected primary amine (R-NH-Cbz) with 1-Cbz-amino-3-methylamino-propane.[8]
Isocyanate Formation:
In a dry, inert-atmosphere flask, dissolve the Cbz-protected primary amine (R-NH-Cbz, 1.0 eq) and 2-chloropyridine (3.0 eq) in anhydrous Dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise over 5 minutes. A color change is typically observed.
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the isocyanate intermediate.
Urea Formation:
Add a solution of 1-Cbz-amino-3-methylamino-propane (1.5 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC/LC-MS.
Work-up and Purification:
Quench the reaction by adding saturated sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting urea by flash column chromatography.
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is arguably the most critical factor. The table below summarizes the relative performance of common reagents in the context of sterically hindered couplings.
Reagent
Activating Group
Relative Reactivity
Suitability for Hindered Amines
Key Considerations
DIC/HOBt
O-acylisourea/OBt ester
Low-Moderate
Poor
Often insufficient for N-methyl or other hindered amines.[2]
HBTU/PyBOP
OBt ester
Moderate
Fair
Better than carbodiimides, but can fail in very difficult cases.[4][5]
HCTU
6-ClOBt ester
High
Good
More reactive than HBTU due to the electron-withdrawing chloro group.[2]
COMU
Oxyma ester
High
Very Good
Oxyma-based reagents are highly reactive and byproducts are water-soluble.[4]
HATU/PyAOP
OAt ester
Very High
Excellent
Considered the reagents of choice for extremely hindered couplings.[5]
References
Overview of Peptide Coupling Reagents. ChemPep.
Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters.
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
Progress in the Synthesis of Peptides with "Difficult Sequences". Unknown Source.
Novabiochem® Coupling reagents. Merck Millipore.
Peptide Coupling Reagents Guide. Sigma-Aldrich.
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
One-Pot Synthesis of Ureas from Boc-Protected Amines. Organic Chemistry Portal.
Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates
Effect of Temperature on Amine-CO2 Reaction Kinetics. Unknown Source.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
1-Cbz-amino-3-methylamino-propane vs Boc-protected diamines in organic synthesis
Orthogonal Protection Strategies in Diamine Synthesis: 1-Cbz-amino-3-methylamino-propane vs. Mono-Boc-Protected Diamines In the synthesis of complex active pharmaceutical ingredients (APIs) and peptide mimetics, diamines...
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Protection Strategies in Diamine Synthesis: 1-Cbz-amino-3-methylamino-propane vs. Mono-Boc-Protected Diamines
In the synthesis of complex active pharmaceutical ingredients (APIs) and peptide mimetics, diamines serve as crucial bifunctional linkers. However, differentiating the two nitrogen centers to prevent polymerization or unwanted cross-reactivity is a significant synthetic challenge. This guide objectively compares two premier strategies for diamine differentiation: the use of pre-synthesized unsymmetrical scaffolds like 1-Cbz-amino-3-methylamino-propane versus the in situ generation of Mono-Boc-protected diamines . By analyzing their mechanistic behavior, chemoselectivity, and orthogonal deprotection profiles, researchers can optimize their synthetic routing.
Mechanistic Causality: The Principle of Orthogonality
The utility of comparing a Cbz-protected scaffold with a Boc-protected alternative lies in their absolute orthogonality[1].
Boc (tert-Butyloxycarbonyl): The Boc group is characteristically acid-labile. Deprotection relies on the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO2[2]. Because it requires strong anhydrous acids (like Trifluoroacetic Acid, TFA), it is completely stable to neutral catalytic hydrogenation[1].
Cbz (Carboxybenzyl): The Cbz group is cleaved under reductive conditions, most commonly catalytic hydrogenolysis (H2 over Pd/C)[1]. The mechanism involves the adsorption of the benzylic carbon onto the palladium surface, followed by hydrogen insertion that cleaves the C-O bond. This releases toluene and CO2, leaving the free amine. Crucially, Cbz is highly stable to the acidic conditions used to cleave Boc groups[1].
This orthogonal relationship allows a chemist to incorporate both a 1-Cbz-amino-3-methylamino-propane moiety and a Boc-protected amino acid into the same molecule, selectively unmasking one amine at a time without disturbing the other[1].
Workflow Diagram: Orthogonal Deprotection Logic
Orthogonal deprotection pathways for Boc and Cbz protected diamines.
Comparative Performance and Stability
When choosing between utilizing a commercially available Cbz-protected unsymmetrical diamine (like 1-Cbz-amino-3-methylamino-propane) and synthesizing a mono-Boc diamine, several operational parameters must be evaluated.
Parameter
1-Cbz-amino-3-methylamino-propane
Mono-Boc-Protected Diamines
Protecting Group
Carboxybenzyl (Cbz)
tert-Butyloxycarbonyl (Boc)
Typical Application
Functionalizing the secondary methylamine while the primary amine is masked.
Masking one primary amine in a symmetrical diamine scaffold.
65–87% (Requires statistical or pH-controlled synthesis)[3]
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Mono-Boc-Protected Diamines via pH-Controlled Desymmetrization
Synthesizing mono-Boc diamines from symmetrical precursors is notoriously difficult because Boc-anhydride cannot inherently differentiate between two identical amines, often leading to di-protected byproducts[4]. To solve this, the causality of pH-controlled mono-protonation is utilized[3][5].
Preparation: Dissolve the symmetrical diamine (1.0 equiv) in 50% aqueous methanol.
Mono-protonation: Slowly add exactly 1.0 equivalent of aqueous HCl (or generate in situ using Me3SiCl)[3][5].
Causality: The addition of 1.0 equiv of acid establishes an equilibrium where the dominant species is the mono-hydrochloride salt. The protonated amine is no longer nucleophilic, effectively "masking" it from the electrophilic Boc2O[3].
Protection: Add a solution of Boc2O (1.0 equiv) in methanol dropwise at 0 °C. Stir for 1 hour at room temperature[3].
Workup: Evaporate the methanol. Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct. Basify the aqueous layer with NaOH (pH > 12) to neutralize the hydrochloride salt, then extract the free mono-Boc diamine with dichloromethane[3][5].
Self-Validation: Analyze via 1H NMR. The integration of the tert-butyl protons (singlet, ~1.4 ppm, 9H) should perfectly match the integration of the methylene protons adjacent to the free amine. A ninhydrin stain on TLC will confirm the presence of a primary amine (turns purple/blue).
Protocol 2: Selective Deprotection of 1-Cbz-amino-3-methylamino-propane
Once the secondary methylamine of 1-Cbz-amino-3-methylamino-propane has been coupled to the target scaffold, the Cbz group must be removed to liberate the primary amine.
Preparation: Dissolve the Cbz-protected intermediate in MS-grade methanol or ethanol.
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the substrate) under an inert atmosphere[2].
Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Adding it under a nitrogen blanket prevents combustion.
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst.
Causality: Celite prevents the finely divided Pd/C from passing through the filter paper, ensuring no heavy metal contamination in the final API[1].
Self-Validation: Analyze the crude product via 1H NMR. The complete disappearance of the aromatic multiplet (~7.3 ppm, 5H) and the benzylic methylene singlet (~5.1 ppm, 2H) confirms quantitative deprotection.
Optimizing HPLC Analysis and Purity Validation for 1-Cbz-amino-3-methylamino-propane: A Comparative Guide
Introduction The accurate chromatographic analysis of diamine derivatives is a notorious challenge in pharmaceutical development. 1-Cbz-amino-3-methylamino-propane (benzyl (3-(methylamino)propyl)carbamate) presents a uni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The accurate chromatographic analysis of diamine derivatives is a notorious challenge in pharmaceutical development. 1-Cbz-amino-3-methylamino-propane (benzyl (3-(methylamino)propyl)carbamate) presents a unique structural dichotomy: it possesses a highly hydrophobic, sterically bulky carboxybenzyl (Cbz) protected primary amine, alongside a highly polar, free secondary methylamine.
While the Cbz group ensures adequate retention on reversed-phase (RP) columns, the free secondary amine (pKa ~10.5) is fully protonated at neutral and mildly acidic pH levels. This cationic state leads to severe secondary interactions with the stationary phase, resulting in peak tailing, poor resolution, and inaccurate purity quantification. As a Senior Application Scientist, I have structured this guide to objectively compare analytical strategies for this molecule, explaining the causality behind mobile phase selection, and providing a fully compliant ICH Q2(R2) validation workflow.
Mechanistic Insight: The Basic Amine Dilemma
To develop a robust method, we must first understand why basic analytes fail on standard silica columns. Traditional C18 stationary phases contain residual, unbonded silanol groups (Si-OH) on the silica surface. These silanols have a pKa of approximately 3.5 to 4.5.
When utilizing a standard mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), a fraction of these silanols remain deprotonated (SiO⁻). Simultaneously, the secondary methylamine of 1-Cbz-amino-3-methylamino-propane is fully protonated (NH₂⁺). This creates a strong electrostatic ion-exchange interaction that competes with the primary hydrophobic retention mechanism[1]. Because this secondary interaction is kinetically slow, the analyte molecules desorb at different rates, dragging the trailing edge of the peak and causing severe asymmetry[2].
Mechanism of basic amine peak tailing and pH-driven resolution strategies.
Comparative Method Development
To circumvent peak tailing, analytical chemists typically employ one of two strategies: Ion-Pairing at Low pH or Analyte Neutralization at High pH . Table 1 provides an objective comparison of these approaches for 1-Cbz-amino-3-methylamino-propane.
Table 1: Comparative Evaluation of HPLC Methodologies
Causality in Selection: While Trifluoroacetic acid (TFA) effectively masks the amine via ion-pairing, it causes severe ion suppression in LC-MS applications and leaves a persistent "memory effect" on the column[3]. Therefore, the High pH Neutralization method is the superior choice. By raising the pH to 10.0, the methylamine approaches its pKa, significantly reducing its cationic charge. However, because standard silica dissolves above pH 8.0, an Ethylene Bridged Hybrid (BEH) column must be utilized to ensure column longevity.
Self-Validating Experimental Protocol
The following methodology details the optimized High-pH workflow. It is designed as a self-validating system; it includes built-in System Suitability Testing (SST) gates that must be passed before sample analysis can proceed.
Step 1: Mobile Phase Preparation
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.
Causality: Precise pH control is critical. A drop below pH 9.5 will re-protonate the methylamine, instantly reintroducing peak tailing.
Mobile Phase B: HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent BEH technology), 150 x 4.6 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 214 nm (optimal for amide/carbamate absorbance) and 254 nm (benzyl ring tracking).
Gradient: Isocratic elution at 40% A / 60% B.
Step 3: System Suitability Testing (SST) - The Validation Gate
Before analyzing unknown samples, inject the reference standard (50 µg/mL) six consecutive times. The system is only deemed "fit-for-purpose" if the following criteria are met:
Tailing Factor (Tf): ≤ 1.5. (If Tf > 1.5, purge the system and replace the guard column, as this indicates active site contamination).
Theoretical Plates (N): ≥ 5,000.
Precision: %RSD of peak area ≤ 2.0%.
ICH Q2(R2) Purity Validation Workflow
Once the method is optimized, it must be validated to ensure it is scientifically sound and regulatory-compliant. The ICH Q2(R2) guidelines[4] dictate the parameters required for a quantitative impurity and purity assay.
ICH Q2(R2) analytical procedure validation lifecycle for purity assessment.
Table 2: ICH Q2(R2) Method Validation Summary (High pH Method)
The following table summarizes expected validation data for the High-pH method, demonstrating its capability to act as a reliable control strategy[4].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at the retention time of the main peak.
Resolution (Rs) > 2.5 against known synthetic byproducts.
Pass
Linearity & Range
R² ≥ 0.999 over the reportable range.
R² = 0.9998 (Range: 10 - 150 µg/mL).
Pass
Accuracy
98.0% - 102.0% Recovery across 3 concentration levels.
Method remains unaffected by deliberate variations.
Stable across pH 9.8-10.2 and Temp 28-32°C.
Pass
By strictly adhering to the mechanistic principles of chromatography and the regulatory frameworks of ICH Q2(R2), laboratories can ensure the highest degree of confidence in the purity validation of complex diamine derivatives like 1-Cbz-amino-3-methylamino-propane.
Orthogonal Protection in Polyamine Synthesis: 1-Cbz-amino-3-methylamino-propane vs 1-Boc-amino-3-methylamino-propane
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Introduction: The Role of Orthogonal Scaffolds In the synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocols
Introduction: The Role of Orthogonal Scaffolds
In the synthesis of complex peptidomimetics, targeted protein degraders (PROTACs), and polyamine-based therapeutics, unsymmetric diamines are indispensable building blocks. N-methyl-1,3-propanediamine is a highly versatile scaffold, but its successful integration into multi-step syntheses requires strict chemoselectivity.
By pre-protecting the primary amine, we generate two highly valuable intermediates: 1-Boc-amino-3-methylamino-propane and 1-Cbz-amino-3-methylamino-propane . Both derivatives leave the secondary methylamine free for downstream functionalization (e.g., amidation, alkylation, or reductive amination). The critical decision of whether to use the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative is dictated entirely by the concept of orthogonality [1]—ensuring that the subsequent deprotection step does not destroy other sensitive functional groups present in the maturing drug molecule[2].
Physicochemical Profiling & Steric Dynamics
While the reactive center (the secondary amine) is identical in both molecules, the nature of the protecting group imparts distinct physicochemical properties that directly influence reaction kinetics, solubility, and purification strategies.
Causality in Experimental Design:
The bulky tert-butyl group of the Boc derivative creates a highly lipophilic microenvironment, making it exceptionally soluble in non-polar solvents like dichloromethane (DCM). This is ideal for solution-phase amide couplings. Conversely, the Cbz group features a planar aromatic ring. While it provides a highly convenient UV-active chromophore for real-time LC-MS and TLC tracking[2], it often requires slightly more polar solvent mixtures (e.g., DCM/DMF) to maintain homogeneity during high-concentration couplings.
Comparative Reactivity & Orthogonality Matrix
The nucleophilicity of the free secondary amine in both compounds is virtually identical, as the inductive and steric effects of the carbamate group dissipate over the 3-carbon propyl chain. The true divergence in their reactivity lies in their stability and deprotection mechanisms.
When to choose Boc: If your target molecule contains reducible functionalities—such as alkenes, alkynes, benzyl ethers, or aryl halides—you must use the Boc derivative. Catalytic hydrogenation to remove a Cbz group would cause unwanted reduction or dehalogenation. Boc is cleanly removed with Trifluoroacetic Acid (TFA)[6].
When to choose Cbz: If your target molecule contains acid-sensitive motifs like acetals, ketals, or tert-butyl esters, TFA deprotection will destroy the molecule. Here, the Cbz derivative is mandatory, as it can be gently cleaved using neutral hydrogenolysis (H₂ gas over Pd/C) without affecting acid-labile groups[1],[5].
Visualizing the Orthogonal Workflow
Orthogonal workflows for Boc and Cbz-protected N-methyl-1,3-propanediamine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each step.
Protocol A: Amide Coupling of the Secondary Amine
This protocol applies to both 1-Boc and 1-Cbz derivatives.
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add 1-Boc-amino-3-methylamino-propane or 1-Cbz-amino-3-methylamino-propane (1.1 equiv), followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Self-Validation (Monitoring): Secondary amines react slower than primary amines due to steric hindrance. Monitor via TLC. Crucial Tip: Secondary amines do not stain well with standard ninhydrin. Use Dragendorff's reagent to visualize the disappearance of the starting amine. For the Cbz derivative, the appearance of a new UV-active spot confirms product formation[2].
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Typical yields: 80–90%.
Protocol B: Selective Deprotection Strategies
B1: Boc Deprotection (Acidic Cleavage)
Reaction: Dissolve the Boc-protected intermediate in DCM (0.1 M). Cool to 0 °C.
Cleavage: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% v/v solution[1].
Self-Validation (Gas Evolution): The reaction mechanism involves the expulsion of a tert-butyl cation and the spontaneous decarboxylation of the resulting carbamic acid[6]. The reaction is self-validating: vigorous bubbling (CO₂ gas) will occur immediately. When the bubbling ceases (typically 1–2 hours at RT), the deprotection is complete[6].
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt.
B2: Cbz Deprotection (Hydrogenolysis)
Reaction: Dissolve the Cbz-protected intermediate in Methanol (0.1 M). Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere[1].
Cleavage: Purge the flask with Hydrogen gas (H₂) and maintain under a balloon of H₂ (1 atm) at room temperature[5].
Self-Validation: Monitor via LC-MS. The Cbz group is cleaved into toluene and CO₂. The disappearance of the characteristic UV-active benzyl peak (254 nm) confirms total deprotection.
Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the free primary amine.
NMR characterization and peak assignment for 1-Cbz-amino-3-methylamino-propane
Definitively Characterizing 1-Cbz-amino-3-methylamino-propane: A Comparative Guide to NMR Analytical Workflows Executive Summary In the synthesis and characterization of bifunctional pharmaceutical linkers, 1-Cbz-amino-3...
Author: BenchChem Technical Support Team. Date: April 2026
Definitively Characterizing 1-Cbz-amino-3-methylamino-propane: A Comparative Guide to NMR Analytical Workflows
Executive Summary
In the synthesis and characterization of bifunctional pharmaceutical linkers, 1-Cbz-amino-3-methylamino-propane (typically handled as its stable HCl salt, CAS 1179362-09-4) presents a distinct analytical challenge. The presence of the carbamate (Cbz) protecting group introduces conformational complexities that routinely confound standard 1D NMR analysis. This guide objectively compares analytical workflows—specifically evaluating solvent systems and 1D vs. 2D NMR techniques—to establish a definitive, self-validating protocol for the structural characterization and purity assessment of this critical building block.
The Analytical Challenge: Carbamate Rotamers
As a Senior Application Scientist, the first step in any characterization workflow is understanding the fundamental physical chemistry of the molecule.
Carbamate motifs are characterized by a pseudo-double bond. The lone pair on the carbamate nitrogen delocalizes into the adjacent carbonyl
π
-system, restricting free rotation around the C–N bond[1]. Consequently, the molecule is trapped in syn and anti conformations. On the NMR timescale at room temperature, particularly in non-polar solvents like CDCl
3
, the interconversion rate between these rotamers is slow. This results in severe peak broadening or the appearance of duplicate peak sets for the adjacent aliphatic protons (C1 of the propyl chain) and the benzyl protons, which can be easily misidentified as impurities [2].
To overcome this, we must compare and select the optimal analytical workflow.
Figure 1. Comparative NMR analytical workflow for resolving carbamate rotamers and assigning peaks.
Performance Comparison: Solvent Systems
The choice of deuterated solvent is the most critical variable in resolving carbamate spectra. Below is a comparison of the ubiquitous CDCl
3
versus the highly polar DMSO-d
6
.
Table 1: Solvent Performance Comparison for Carbamate Resolution
Parameter
CDCl
3
(Standard)
DMSO-d
6
(Optimized)
Rotameric Broadening
High (syn/anti conformers visible and broad)
Low (Intermolecular H-bonding disrupted)
NH Visibility
Poor (Broad, often exchanges or overlaps)
Excellent (Sharp, distinct downfield shifts)
Aliphatic Resolution
Moderate (Overlapping multiplets)
High (Distinct splitting patterns)
Amine Salt Stability
Poor solubility for the HCl salt
Excellent solubility for the HCl salt
Causality & Recommendation: DMSO-d
6
is the superior alternative. Its strong hydrogen-bond accepting nature disrupts the intermolecular H-bonding of the carbamate, shifting the rotameric equilibrium and increasing the rate of interconversion at room temperature [3]. Furthermore, it prevents the exchange of the amine/amide protons, allowing the Cbz-NH and the terminal NH
2+
protons to be observed as distinct, integrable signals.
Analytical Tiers: 1D vs. 2D NMR Workflows
Relying solely on 1D
1
H NMR for this molecule often leads to ambiguous assignments of the propyl chain (C1, C2, C3) and the N-methyl group. By upgrading the workflow to include 2D techniques (COSY and HSQC), we establish a self-validating system .
For instance, a multiplicity-edited HSQC experiment provides an internal cross-check: the N-methyl carbon will phase positively (CH
3
), while the adjacent propyl C3 carbon will phase negatively (CH
2
). This definitively prevents the misassignment of overlapping aliphatic signals.
Table 2: Definitive
1
H and
13
C NMR Peak Assignment (DMSO-d
6
, 400 MHz)
Position
1
H Shift (ppm)
Multiplicity & Integration
13
C Shift (ppm)
2D Correlations (COSY/HSQC)
N-CH
3
2.55
s, 3H
32.5
HSQC: 32.5 (Positive phase)
C3 (propyl)
2.85
m, 2H
46.5
COSY: 1.75; HSQC: 46.5 (Negative phase)
C2 (propyl)
1.75
quintet, J=7.0 Hz, 2H
25.5
COSY: 2.85, 3.05; HSQC: 25.5
C1 (propyl)
3.05
q, J=6.5 Hz, 2H
37.5
COSY: 1.75, 7.35 (NH); HSQC: 37.5
Benzyl CH
2
5.02
s, 2H
65.5
HSQC: 65.5; HMBC: 156.5, 137.5
Aromatic (Ph)
7.30 - 7.40
m, 5H
127.8 - 128.5
HSQC: 127.8 - 128.5
NH (Cbz)
7.35
t, J=6.0 Hz, 1H
-
COSY: 3.05
C=O (Cbz)
-
-
156.5
HMBC: 5.02, 3.05
NH
2+
(amine)
8.80
br s, 2H
-
Exchanges with D
2
O
Note: The integration of the benzyl CH
2
singlet at 5.02 ppm must be calibrated to exactly 2.00. Any deviation >5% in the aliphatic chain integrals indicates either incomplete protection (e.g., bis-Cbz formation) or residual starting materials.
Experimental Protocols
Protocol 1: Sample Preparation and 1D NMR Acquisition
Sample Weighing: Accurately weigh 15–20 mg of 1-Cbz-amino-3-methylamino-propane HCl into a clean glass vial.
Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d
6
, 99.9% D) containing 0.03% v/v TMS as an internal standard.
Dissolution: Sonicate the mixture for 60 seconds until complete dissolution is achieved. Ensure no particulate matter remains, as this degrades magnetic field homogeneity and ruins resolution.
Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Acquisition: Tune and match the probe. Lock on the DMSO deuterium signal. Acquire the
1
H spectrum at 298 K using a standard single-pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
Protocol 2: 2D HSQC and COSY Acquisition
Setup: Use the exact same sample and lock parameters from Protocol 1 to ensure chemical shift consistency across dimensions.
COSY (Correlation Spectroscopy): Acquire using a gradient-selected COSY sequence. Set the spectral width to cover 0–10 ppm in both dimensions. Use 128 t1 increments and 4 scans per increment. This will map the contiguous C1-C2-C3 spin system.
HSQC (Heteronuclear Single Quantum Coherence): Acquire using a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). This differentiates CH
2
groups (phased negatively) from CH and CH
3
groups (phased positively), validating the N-methyl assignment against the propyl chain.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[Link]
Wageningen University & Research. (2018). Synthetic Strategy towards a Carbocyclic N-Acetylneuraminic Acid (Discussion on Carbamate Rotamer Peak Broadening). WUR eDepot. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 1-Cbz-amino-3-methylamino-propane
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our communities. This guide provides a detailed protocol for the safe disposal of 1-Cbz-amino-3-methylamino-propane (also known as Benzyl (3-(methylamino)propyl)carbamate), grounded in established safety principles and regulatory compliance.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling. Based on its functional groups, 1-Cbz-amino-3-methylamino-propane presents several potential hazards.
1.1 Chemical Reactivity and Incompatibilities
Carbamates are known to be incompatible with strong acids, bases, and strong reducing agents[3]. Contact with these substances can lead to vigorous reactions, potentially generating heat or hazardous gases. Specifically, mixing with acids or bases can catalyze hydrolysis, while strong oxidizing acids and peroxides are also incompatible[3][4]. Therefore, meticulous segregation from these chemical classes is critical to prevent dangerous reactions in waste containers[5].
1.2 Toxicological Profile (Inferred)
Many carbamate compounds are used as pesticides and are known to be cholinesterase inhibitors, posing a significant toxicological risk through oral exposure or skin absorption[3][6]. The presence of amine functional groups also suggests it may be corrosive or irritating to the skin and eyes, a common characteristic of similar amine-containing compounds[7][8]. Given these facts, this compound must be handled as a toxic substance.
1.3 Environmental Hazards
Improper disposal, such as release into drains or the environment, is strictly prohibited[5]. Carbamate-containing wastes can contaminate soil and groundwater[9]. The Environmental Protection Agency (EPA) regulates wastes from carbamate production under the Resource Conservation and Recovery Act (RCRA), underscoring their potential environmental impact[9][10][11].
Section 2: Immediate Safety Protocols: PPE and Emergency Procedures
A proactive approach to safety minimizes risk during handling and disposal.
2.1 Personal Protective Equipment (PPE)
Based on guidelines for similar chemicals, the following PPE is mandatory when handling 1-Cbz-amino-3-methylamino-propane and its waste[12][13]:
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Eye Protection: Chemical safety goggles or a face shield.
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood[12][14].
2.2 Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup:
Alert personnel in the immediate area and control the spill to prevent it from entering drains[12].
For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite[15].
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation[12].
Collect the contaminated absorbent and spilled material into a clearly labeled, sealable hazardous waste container for disposal[16].
Decontaminate the area with an appropriate solvent and wash thoroughly.
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation occurs[17].
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[14][16].
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
Section 3: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a critical step mandated by regulations like RCRA[18].
3.1 Waste Classification
1-Cbz-amino-3-methylamino-propane waste must be classified as Hazardous Chemical Waste . It falls into the category of organic waste and may be subject to specific EPA waste codes for carbamates (e.g., K156-K161 for wastes from carbamate production)[9]. Always consult with your institution's Environmental Health and Safety (EHS) office for specific local classifications.
3.2 Segregation Protocol
To prevent dangerous reactions, segregate waste containing 1-Cbz-amino-3-methylamino-propane from the following[3][19]:
Use physical barriers or secondary containment to maintain separation in storage areas[18].
Section 4: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of 1-Cbz-amino-3-methylamino-propane waste from a laboratory setting.
4.1 Container Selection and Labeling
Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended[5][18]. The container must be in good condition, free from damage or leaks.
Label the Container Correctly: Proper labeling is essential for safety and regulatory compliance[20]. The label must include:
The words "Hazardous Waste."
The full chemical name: "1-Cbz-amino-3-methylamino-propane" or "Benzyl (3-(methylamino)propyl)carbamate". Do not use abbreviations or chemical formulas.
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
The accumulation start date (the date the first drop of waste is added).
The name of the principal investigator or lab group.
4.2 Waste Accumulation and Storage
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel[18].
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[16].
Do Not Overfill: Fill containers to no more than 80-90% of their capacity to allow for expansion and prevent spills.
Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as within a fume hood or a ventilated cabinet[18]. Ensure it is stored away from heat sources or direct sunlight[5].
4.3 Arranging for Final Disposal
Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often six months for academic labs), contact your facility's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor[17][18][21].
Provide Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.
Professional Disposal: The licensed waste disposal company will transport the waste for final treatment, which typically involves high-temperature incineration at a permitted facility[14][16][22]. Never attempt to treat or dispose of this chemical waste on your own.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Cbz-amino-3-methylamino-propane.
Caption: Decision workflow for the safe disposal of 1-Cbz-amino-3-methylamino-propane.